2-(2,4-Difluorophenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one
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Description
“1-allyl-4-[2-(2,4-difluorophenoxy)propanoyl]piperazine” is a complex organic compound. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring . The compound also contains a difluorophenoxy group, which is a phenyl ring (a six-membered carbon ring) with two fluorine atoms and an oxygen atom attached . The allyl group is a three-carbon chain attached to the piperazine ring .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable piperazine derivative with a difluorophenoxy propanoyl derivative . The exact method can vary depending on the specific reactants and conditions used. It’s important to note that the synthesis of complex organic compounds like this often requires careful control of conditions to ensure the correct product is formed .Molecular Structure Analysis
The molecular structure of this compound is determined by the arrangement of its atoms and the bonds between them. The piperazine ring provides a rigid, cyclic structure, while the difluorophenoxy and propanoyl groups add complexity and functionality to the molecule . The presence of fluorine atoms can significantly influence the molecule’s properties, as fluorine is highly electronegative .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The piperazine ring is relatively stable but can participate in reactions involving the nitrogen atoms . The difluorophenoxy and propanoyl groups could potentially undergo a variety of organic reactions .Safety and Hazards
Future Directions
The future directions for research on this compound could include exploring its potential uses in various fields, such as medicinal chemistry, materials science, or chemical synthesis . Further studies could also aim to optimize its synthesis, characterize its properties in more detail, or investigate its mechanism of action .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2N2O2/c1-3-6-19-7-9-20(10-8-19)16(21)12(2)22-15-5-4-13(17)11-14(15)18/h3-5,11-12H,1,6-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXNEDCMODKRFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC=C)OC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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